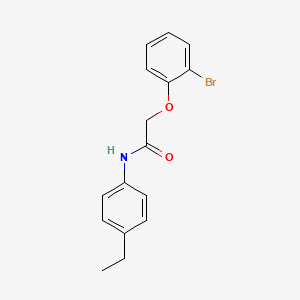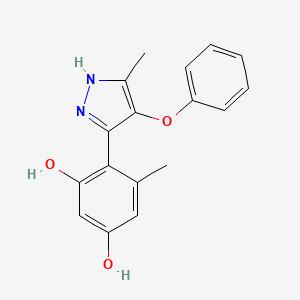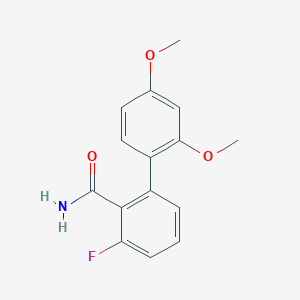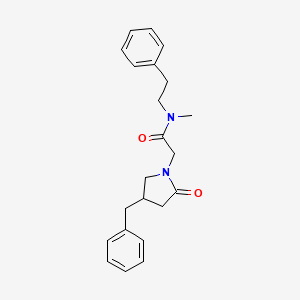
2-(2-bromophenoxy)-N-(4-ethylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-bromophenoxy)-N-(4-ethylphenyl)acetamide is a chemical compound that belongs to the class of organic compounds known as acetanilides. It is also referred to as Bromfenac, which is a nonsteroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation in conditions such as rheumatoid arthritis, osteoarthritis, and postoperative pain.
Mécanisme D'action
The mechanism of action of 2-(2-bromophenoxy)-N-(4-ethylphenyl)acetamide involves the inhibition of COX enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid mediators that play a crucial role in inflammation and pain. By inhibiting COX enzymes, 2-(2-bromophenoxy)-N-(4-ethylphenyl)acetamide reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
2-(2-bromophenoxy)-N-(4-ethylphenyl)acetamide has been shown to have various biochemical and physiological effects. It can reduce oxidative stress and inflammation in various cell types, including neuronal cells and immune cells. It has also been shown to reduce the expression of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), which play a crucial role in inflammation and pain. Additionally, 2-(2-bromophenoxy)-N-(4-ethylphenyl)acetamide has been shown to have neuroprotective effects, which can be beneficial in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(2-bromophenoxy)-N-(4-ethylphenyl)acetamide in lab experiments is its anti-inflammatory and analgesic properties, which can be beneficial in studying various diseases that involve inflammation and pain. Additionally, 2-(2-bromophenoxy)-N-(4-ethylphenyl)acetamide has been shown to have neuroprotective effects, which can be beneficial in studying neurodegenerative diseases. However, one of the limitations of using 2-(2-bromophenoxy)-N-(4-ethylphenyl)acetamide in lab experiments is its potential toxicity, which can affect the results of the experiments.
Orientations Futures
There are several future directions for the research on 2-(2-bromophenoxy)-N-(4-ethylphenyl)acetamide. One of the future directions is to investigate its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another future direction is to investigate its potential use in the treatment of inflammatory bowel disease (IBD), which is a chronic inflammatory disorder of the gastrointestinal tract. Additionally, further research is needed to investigate the potential side effects and toxicity of 2-(2-bromophenoxy)-N-(4-ethylphenyl)acetamide, which can affect its use in clinical settings.
Méthodes De Synthèse
The synthesis of 2-(2-bromophenoxy)-N-(4-ethylphenyl)acetamide involves the reaction of 2-bromophenol with 4-ethylphenylamine in the presence of acetic anhydride and a catalyst such as pyridine. The reaction proceeds through an electrophilic aromatic substitution mechanism, whereby the bromine atom is substituted by the amine group to form the intermediate 2-(2-bromophenoxy)-N-(4-ethylphenyl)acetanilide. The intermediate is then hydrolyzed with hydrochloric acid to produce the final product, 2-(2-bromophenoxy)-N-(4-ethylphenyl)acetamide.
Applications De Recherche Scientifique
2-(2-bromophenoxy)-N-(4-ethylphenyl)acetamide has been widely used in scientific research for its anti-inflammatory and analgesic properties. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that cause inflammation and pain. Studies have also shown that 2-(2-bromophenoxy)-N-(4-ethylphenyl)acetamide can reduce oxidative stress and inflammation in various cell types, including neuronal cells and immune cells.
Propriétés
IUPAC Name |
2-(2-bromophenoxy)-N-(4-ethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO2/c1-2-12-7-9-13(10-8-12)18-16(19)11-20-15-6-4-3-5-14(15)17/h3-10H,2,11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKEVLVAYFXWMLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-bromophenoxy)-N-(4-ethylphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-chlorobenzyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5689618.png)
![9-ethyl-4-[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5689622.png)
![4-{[3-allyl-3-(hydroxymethyl)-1-piperidinyl]sulfonyl}-N-methylbenzamide](/img/structure/B5689628.png)


![2-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-6-phenyl-3(2H)-pyridazinone](/img/structure/B5689642.png)
![1-ethyl-3-isobutyl-N-[2-(1H-pyrrol-1-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5689644.png)
![2-(3-methoxy-2-oxopyridin-1(2H)-yl)-N-methyl-N-{[1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}acetamide](/img/structure/B5689646.png)

![2-(2-isopropyl-1H-imidazol-1-yl)-N-{[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl}propanamide](/img/structure/B5689665.png)
![(2-chloro-6-fluorobenzyl)[2-(diethylamino)ethyl]methylamine](/img/structure/B5689679.png)
![N-[2-(5-isopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methyl-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5689680.png)
![2-[3-(dimethylamino)propyl]-9-[6-(dimethylamino)pyrimidin-4-yl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5689696.png)